molecular formula C10H11FN4O2 B1489699 1-(4-fluoro-2-isopropoxyphenyl)-1H-tetrazol-5(4H)-one CAS No. 1467037-05-3

1-(4-fluoro-2-isopropoxyphenyl)-1H-tetrazol-5(4H)-one

Cat. No. B1489699
M. Wt: 238.22 g/mol
InChI Key: UVVLESIIPFPUKT-UHFFFAOYSA-N
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Patent
US09321763B2

Procedure details

This reaction with TMS-N3 was performed behind a blast shield. The crude 4-fluoro-1-isocyanato-2-isopropoxybenzene was placed under argon and trimethylsilylazide (16 mL, 118.2 mmol, 2 equiv) was added. The reaction mixture was heated to refluxed for ON under argon. After cooling to RT, the reaction mixture was concentrated under vacuum, and the residue was charged with saturated NaHCO3 (100 mL) and stirred vigorously for 5-10 min, then the basic reaction mixture was diluted with EtOAc. The layers were separated, and the organic layer was monitored by TLC to confirm that all the product had been extracted by the saturated NaHCO3 solution. EtOAc was added to the combined basic aqueous extracts, and the pH was adjusted to <3 using 6N HCl. The aqueous and organic layers were partitioned, and the aqueous layer was extracted with EtOAc 3×. The combined organic layers were dried over Na2SO4, filtered, and the solvent removed under vacuum to provide 1-(4-fluoro-2-isopropoxyphenyl)-1H-tetrazol-5(4H)-one (11.4 g, 81%) as a brown oil that was used without further purification. 1H NMR (300 MHz; d6-DMSO) δ 7.47-7.52 (dd, 1H, J=6.0 Hz, 8.4 Hz), 7.19-7.24 (dd, 1H, J=2.7 Hz, 12 Hz), 6.87-6.94 (td, 1H, J=2.7 Hz, 8.1 Hz), 4.63-4.75 (d, 6H, J=6.0 Hz), 1.17-1.19 (d, 6H, J=6.0 Hz); 19F NMR (282 MHz; d6-DMSO) δ −107.2 (q); m/z=238 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-fluoro-1-isocyanato-2-isopropoxybenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Si]([N:5]=[N+:6]=[N-:7])(C)(C)C.[F:8][C:9]1[CH:14]=[CH:13][C:12]([N:15]=[C:16]=[O:17])=[C:11]([O:18][CH:19]([CH3:21])[CH3:20])[CH:10]=1>CCOC(C)=O>[F:8][C:9]1[CH:14]=[CH:13][C:12]([N:15]2[C:16](=[O:17])[NH:7][N:6]=[N:5]2)=[C:11]([O:18][CH:19]([CH3:21])[CH3:20])[CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C)N=[N+]=[N-]
Step Two
Name
4-fluoro-1-isocyanato-2-isopropoxybenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC(=C(C=C1)N=C=O)OC(C)C
Step Three
Name
Quantity
16 mL
Type
reactant
Smiles
C[Si](C)(C)N=[N+]=[N-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred vigorously for 5-10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to refluxed for ON under argon
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under vacuum
ADDITION
Type
ADDITION
Details
the residue was charged with saturated NaHCO3 (100 mL)
CUSTOM
Type
CUSTOM
Details
the basic reaction mixture
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
had been extracted by the saturated NaHCO3 solution
ADDITION
Type
ADDITION
Details
EtOAc was added to the combined basic aqueous extracts
CUSTOM
Type
CUSTOM
Details
The aqueous and organic layers were partitioned
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc 3×
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum

Outcomes

Product
Details
Reaction Time
7.5 (± 2.5) min
Name
Type
product
Smiles
FC1=CC(=C(C=C1)N1N=NNC1=O)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.4 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.